(4-(3-Chloropropoxy)-3-fluorophenyl)boronic acid

Description

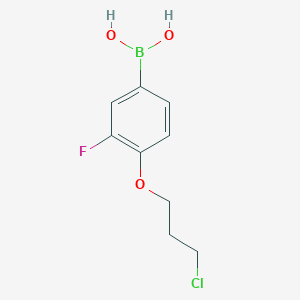

(4-(3-Chloropropoxy)-3-fluorophenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a fluorine atom at the 3-position and a 3-chloropropoxy group at the 4-position. The boronic acid moiety (-B(OH)₂) at the para position relative to the chloropropoxy group enables its participation in Suzuki-Miyaura cross-coupling reactions, a hallmark of boronic acids in synthetic chemistry . This compound is of interest in medicinal chemistry and materials science due to its structural versatility, though specific applications are less documented compared to analogs with well-studied substituents.

Properties

IUPAC Name |

[4-(3-chloropropoxy)-3-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BClFO3/c11-4-1-5-15-9-3-2-7(10(13)14)6-8(9)12/h2-3,6,13-14H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZAEBVZCYVVBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCCCl)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801211989 | |

| Record name | Boronic acid, B-[4-(3-chloropropoxy)-3-fluorophenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801211989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704074-40-7 | |

| Record name | Boronic acid, B-[4-(3-chloropropoxy)-3-fluorophenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704074-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[4-(3-chloropropoxy)-3-fluorophenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801211989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(3-Chloropropoxy)-3-fluorophenyl)boronic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-(3-chloropropoxy)-3-fluorophenyl bromide.

Borylation Reaction: The bromide is then subjected to a borylation reaction using a palladium catalyst and a boron source such as bis(pinacolato)diboron under inert conditions. The reaction is typically carried out in a solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This compound undergoes Suzuki-Miyaura cross-coupling reactions with various aryl halides to form biaryl compounds. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.

Substitution: The chloropropoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions:

Palladium Catalyst: Used in cross-coupling reactions.

Bases: Potassium carbonate, sodium hydroxide.

Solvents: Tetrahydrofuran, dimethylformamide, toluene, ethanol.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products:

Biaryl Compounds: Formed via Suzuki-Miyaura cross-coupling.

Phenols: Formed via oxidation of the boronic acid group.

Substituted Derivatives: Formed via nucleophilic substitution of the chloropropoxy group.

Scientific Research Applications

(4-(3-Chloropropoxy)-3-fluorophenyl)boronic acid has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.

Material Science: Utilized in the preparation of functional materials, including polymers and sensors.

Chemical Biology: Applied in the study of biological systems and the development of chemical probes.

Mechanism of Action

The mechanism of action of (4-(3-Chloropropoxy)-3-fluorophenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetallation with an aryl halide to form a palladium-aryl intermediate. This intermediate then undergoes reductive elimination to form the desired biaryl product. The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs): The 3-chloropropoxy and 3-fluoro substituents in the target compound enhance boronic acid stability compared to hydroxyl- or aminomethyl-substituted analogs, which may hydrolyze more readily .

Biological Activity

(4-(3-Chloropropoxy)-3-fluorophenyl)boronic acid, with the CAS number 1704074-40-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H12BClF2O3

- Molar Mass : 252.56 g/mol

- Structure : The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it valuable in biological applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The boronic acid moiety allows for reversible binding to target proteins, influencing their activity and potentially modulating various cellular pathways. This mechanism is crucial in understanding its therapeutic potential, especially in cancer treatment and other diseases.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

- Study Findings : In vitro assays showed that this compound inhibited the growth of colorectal cancer cell lines (DLD-1 and HCT-116) with IC50 values ranging from 4.22 to 6.37 µM, outperforming some established drugs like Gefitinib.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 4.67 | DLD-1 |

| Gefitinib | 5.68 | DLD-1 |

| This compound | 5.68 | HCT-116 |

These results indicate that the compound may serve as a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial effects against various pathogens:

- Study Results : A study assessed the minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Candida albicans, yielding MICs of 20 µg/mL and 25 µg/mL, respectively.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 20 | Staphylococcus aureus |

| Dispiro derivative X | 25 | Candida albicans |

These findings suggest potential applications in treating infections caused by resistant strains of bacteria and fungi.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored:

- Mechanism : In vitro experiments demonstrated that it significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests its role in managing inflammatory diseases like arthritis or colitis.

Case Studies and Research Findings

-

Anticancer Efficacy Study :

- A detailed investigation published in the Journal of Medicinal Chemistry evaluated the antiproliferative effects of several boronic acid derivatives, including this compound. The study highlighted its superior efficacy against colorectal cancer cells compared to other compounds.

-

Antimicrobial Action Study :

- Research published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial properties of boronic acids, revealing that derivatives similar to this compound possess significant activity against various resistant bacterial strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.